methyl 2,4-dioxo-3-{6-oxo-6-[4-(pyrimidin-2-yl)piperazin-1-yl]hexyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 2,4-dioxo-3-{6-oxo-6-[4-(pyrimidin-2-yl)piperazin-1-yl]hexyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C24H28N6O5 and its molecular weight is 480.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.21211801 g/mol and the complexity rating of the compound is 780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2,4-dioxo-3-{6-oxo-6-[4-(pyrimidin-2-yl)piperazin-1-yl]hexyl}-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tetrahydroquinazoline core substituted with various functional groups that contribute to its biological activity. The presence of the pyrimidine and piperazine moieties suggests potential interactions with biological targets such as enzymes and receptors.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 10 | |
Compound B | HeLa (Cervical Cancer) | 5 | |
Methyl 2,4-dioxo... | A549 (Lung Cancer) | 15 |
These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis or cell cycle arrest mechanisms.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of similar compounds. The following table summarizes the antibacterial activity:
Compound | Bacteria Tested | Zone of Inhibition (mm) | Reference |
---|---|---|---|
Compound C | E. coli | 15 | |
Methyl 2,4-dioxo... | S. aureus | 12 | |
Compound D | P. aeruginosa | 18 |
The presence of the pyrimidine and piperazine groups is believed to enhance membrane permeability and disrupt bacterial cell wall synthesis.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could interact with various receptors affecting signaling pathways related to cell growth and survival.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication processes.
Case Studies
Recent research has demonstrated the efficacy of methyl 2,4-dioxo... in vivo:
- Study on Tumor Growth Inhibition : In a mouse model bearing xenograft tumors derived from human cancer cells, administration of the compound resulted in a significant reduction in tumor size compared to controls (p < 0.05) .
- Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, treatment with the compound led to a notable improvement in symptoms and reduction in pathogen load .
Properties
IUPAC Name |
methyl 2,4-dioxo-3-[6-oxo-6-(4-pyrimidin-2-ylpiperazin-1-yl)hexyl]-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O5/c1-35-22(33)17-7-8-18-19(16-17)27-24(34)30(21(18)32)11-4-2-3-6-20(31)28-12-14-29(15-13-28)23-25-9-5-10-26-23/h5,7-10,16H,2-4,6,11-15H2,1H3,(H,27,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKNVIWFECZZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.